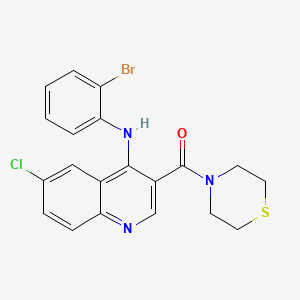

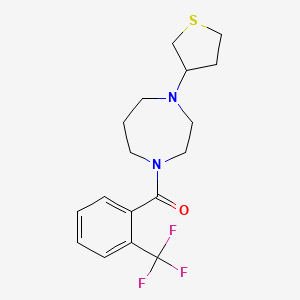

![molecular formula C11H12Cl2N2O2 B2489592 2-chloro-N-{[(2-chlorophenyl)carbamoyl]methyl}-N-methylacetamide CAS No. 733031-13-5](/img/structure/B2489592.png)

2-chloro-N-{[(2-chlorophenyl)carbamoyl]methyl}-N-methylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

"2-chloro-N-{[(2-chlorophenyl)carbamoyl]methyl}-N-methylacetamide" is a compound that has garnered interest in various fields of chemistry and pharmacology due to its unique structural and functional attributes. This compound, like many others in its class, is synthesized and analyzed for its potential applications and properties which contribute to its relevance in scientific research.

Synthesis Analysis

The synthesis of compounds similar to "2-chloro-N-{[(2-chlorophenyl)carbamoyl]methyl}-N-methylacetamide" often involves multi-step chemical reactions. For instance, a related compound, 2-hydroxy-N-methyl-N-phenyl-acetamide, was synthesized through acetylation, esterification, and ester interchange steps using N-methylaniline, chloracetyl chloride, anhydrous sodium acetate, and methanol. The process yielded significant insights into the formation of similar chloro-acetamide derivatives through controlled chemical reactions, showcasing the methodological approaches in synthesizing complex molecules (Zhong-cheng & Wan-yin, 2002).

Molecular Structure Analysis

Molecular structure analysis of acetamide compounds, including those similar to "2-chloro-N-{[(2-chlorophenyl)carbamoyl]methyl}-N-methylacetamide," reveals significant insights into their conformation and intramolecular interactions. For example, 2-Amino-N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]acetamide's molecular structure analysis indicated specific dihedral angles and intramolecular hydrogen bonding, showcasing the importance of structural configuration in determining the compound's properties and reactivity (Fun et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving chloro-acetamide derivatives demonstrate the compound's reactivity and potential for further chemical modifications. The synthesis and characterization of related compounds provide valuable information on the chemical behavior and reactivity of these molecules under various conditions. For instance, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide through sequential acetylation, esterification, and ester interchange steps highlights the compound's versatile chemical properties and potential for diverse applications (Zhong-cheng & Wan-yin, 2002).

Scientific Research Applications

Molecular Structure and Medicinal Potential

- The structures of compounds similar to 2-chloro-N-{[(2-chlorophenyl)carbamoyl]methyl}-N-methylacetamide, such as 2-[N-(2-chlorophenyl)carbamoyl]benzenesulfonamide, are stabilized by extensive intra- and intermolecular hydrogen bonds, showing potential for medicinal applications (Siddiqui et al., 2008).

Photovoltaic Efficiency and Ligand-Protein Interactions

- Research on bioactive benzothiazolinone acetamide analogs, closely related to 2-chloro-N-{[(2-chlorophenyl)carbamoyl]methyl}-N-methylacetamide, has explored their use as photosensitizers in dye-sensitized solar cells (DSSCs), revealing good light harvesting efficiency and potential for photo-voltaic applications (Mary et al., 2020).

Therapeutic Applications

- A novel derivative, 2-(2-methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, demonstrated therapeutic efficacy in treating Japanese encephalitis, with significant antiviral and antiapoptotic effects observed in vitro (Ghosh et al., 2008).

Bronchodilatory Activity

- Synthesis of 4-aryl-1-substituted 2,6-dimethyl-3, 5-bis-N-[(substituted) carbamoyl] 1,4-dihydropyridines, related to the target compound, showed potential for bronchodilatory activity, indicating a possible avenue for respiratory treatment research (Suresh et al., 2007).

Antibacterial Agents

- Research into 4-Oxo-thiazolidines and 2-Oxo-azetidines, which include structures similar to 2-chloro-N-{[(2-chlorophenyl)carbamoyl]methyl}-N-methylacetamide, has been conducted for their potential as antibacterial agents, showing moderate to good activity against both gram-positive and gram-negative bacteria (Desai et al., 2008).

Safety and Hazards

properties

IUPAC Name |

2-[(2-chloroacetyl)-methylamino]-N-(2-chlorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2N2O2/c1-15(11(17)6-12)7-10(16)14-9-5-3-2-4-8(9)13/h2-5H,6-7H2,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYDBVPVIEUGZDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)NC1=CC=CC=C1Cl)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-{[(2-chlorophenyl)carbamoyl]methyl}-N-methylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Sodium 5-chlorobenzo[D]thiazole-2-carboxylate](/img/structure/B2489509.png)

![4-chloro-N-[2-(4-phenylpiperazine-1-carbonyl)-1H-indol-3-yl]benzamide](/img/structure/B2489513.png)

![(2-Chlorophenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2489516.png)

![1-(3-chlorophenyl)-3-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)urea](/img/structure/B2489518.png)

![2-[(2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B2489520.png)

![N-[3-[(4-Chlorophenyl)methyl]oxan-3-yl]prop-2-enamide](/img/structure/B2489524.png)

![N-(4-chloro-2-(2-chlorobenzoyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2489530.png)

![8-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2489531.png)